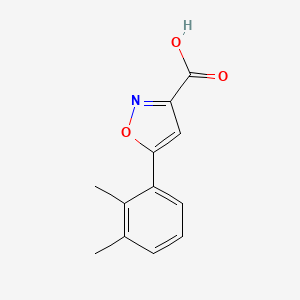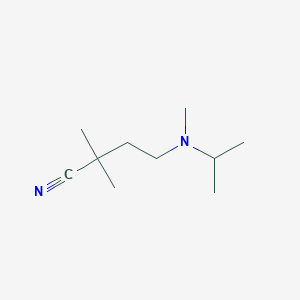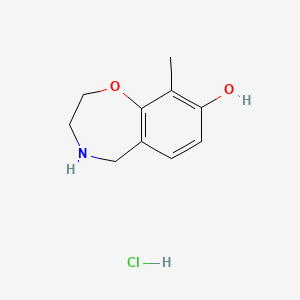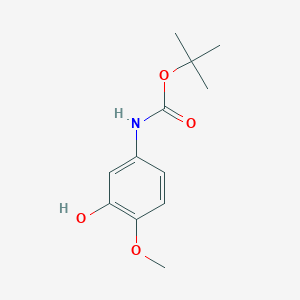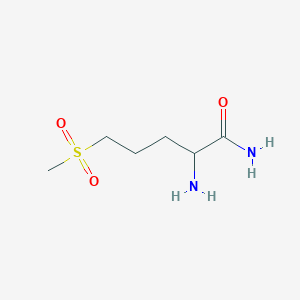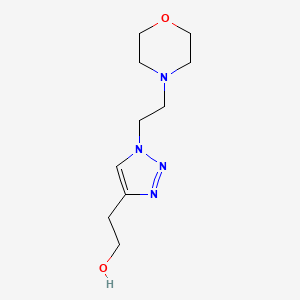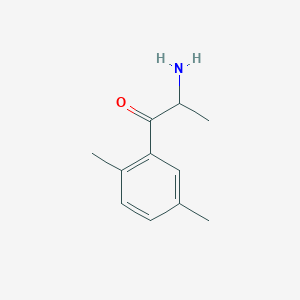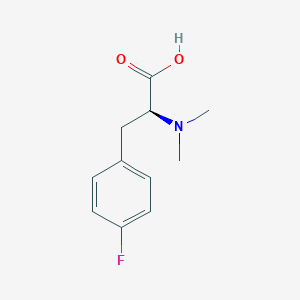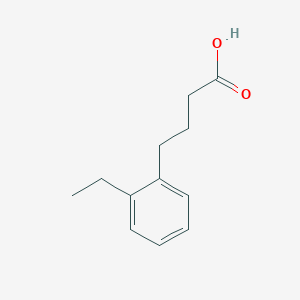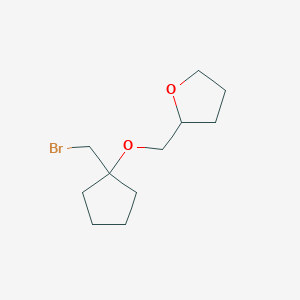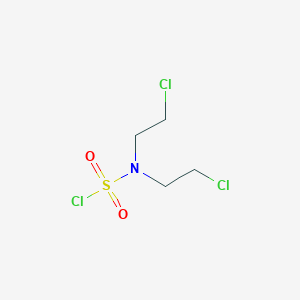
N,N-Bis(2-chloroethyl)sulfamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-chloroethyl)sulfamoyl chloride: is a chemical compound with the molecular formula C4H8Cl3NO2S and a molecular weight of 240.54 g/mol . It is known for its reactivity and is used in various chemical processes and research applications.
准备方法
Synthetic Routes and Reaction Conditions: N,N-Bis(2-chloroethyl)sulfamoyl chloride can be synthesized through the reaction of N,N-bis(2-chloroethyl)sulfamide with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reactive intermediates and products .
化学反应分析
Types of Reactions: N,N-Bis(2-chloroethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form N,N-bis(2-chloroethyl)sulfamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and controlled pH to manage the reaction rate and product formation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfamoyl chlorides can be formed.
Hydrolysis Products: N,N-bis(2-chloroethyl)sulfamide and hydrochloric acid.
科学研究应用
Chemistry: N,N-Bis(2-chloroethyl)sulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It has applications in the development of chemotherapeutic agents due to its ability to form cross-links with DNA, thereby inhibiting cell division and growth .
Industry: In industrial chemistry, it is used in the production of polymers and other specialty chemicals .
作用机制
The mechanism of action of N,N-Bis(2-chloroethyl)sulfamoyl chloride involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately inhibiting cell division and inducing cell death . The molecular targets include DNA and other nucleophilic biomolecules .
相似化合物的比较
- N,N-Bis(2-chloroethyl)carbamoyl chloride
- N,N-Bis(2-chloroethyl)phosphoramide chloride
Comparison: N,N-Bis(2-chloroethyl)sulfamoyl chloride is unique due to its sulfamoyl group, which imparts distinct reactivity and biological activity compared to carbamoyl and phosphoramide analogs. The presence of the sulfamoyl group enhances its ability to form stable covalent bonds with nucleophiles, making it particularly effective in applications requiring strong and stable chemical interactions .
属性
CAS 编号 |
24590-55-4 |
|---|---|
分子式 |
C4H8Cl3NO2S |
分子量 |
240.5 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)sulfamoyl chloride |
InChI |
InChI=1S/C4H8Cl3NO2S/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2 |
InChI 键 |
VLCSGRLLYBKYGG-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)N(CCCl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


